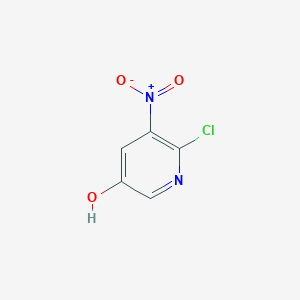

6-Chloro-5-nitropyridin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H3ClN2O3 |

|---|---|

Molecular Weight |

174.54 g/mol |

IUPAC Name |

6-chloro-5-nitropyridin-3-ol |

InChI |

InChI=1S/C5H3ClN2O3/c6-5-4(8(10)11)1-3(9)2-7-5/h1-2,9H |

InChI Key |

KGAPHPGFVZTAPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of 6-Chloro-5-nitropyridin-3-ol

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 6-Chloro-5-nitropyridin-3-ol

Executive Summary: The "Push-Pull" Scaffold

6-Chloro-5-nitropyridin-3-ol is not merely a building block; it is a "privileged scaffold" in medicinal chemistry, particularly for kinase and Bcl-2 family inhibitor discovery.[1] Its value lies in its orthogonal reactivity :

-

The C3-Hydroxyl Group: A tunable handle for solubility modulation or ether linkages.[1]

-

The C6-Chloro / C5-Nitro Motif: A highly activated electrophilic center primed for Nucleophilic Aromatic Substitution (SNAr), enabled by the ortho-nitro effect and the alpha-nitrogen atom.[1]

This guide moves beyond basic datasheet parameters to provide the mechanistic insights required for high-yield incorporation of this moiety into drug candidates.

Molecular Architecture & Physicochemical Data

The molecule exhibits a "push-pull" electronic system. The electron-donating hydroxyl group (at C3) competes with the strong electron-withdrawing nitro group (at C5) and the electronegative chlorine (at C6).[1]

Table 1: Core Physicochemical Parameters

| Parameter | Value / Characteristic | Mechanistic Implication |

| CAS Registry | 1807187-01-4 | Primary identifier for procurement.[1][2][3] |

| Molecular Weight | 174.54 g/mol | Fragment-like; ideal for Lead-Oriented Synthesis (LE).[2] |

| Appearance | Yellow to Brown Crystalline Solid | Color arises from the |

| Calculated LogP (cLogP) | ~1.1 – 1.4 | Moderate lipophilicity; good membrane permeability potential.[2] |

| pKa (Acidic) | ~5.8 – 6.5 (Predicted) | The C5-NO2 group significantly acidifies the C3-OH (phenol-like) compared to unsubstituted pyridinol (pKa ~8.7).[1][2] |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | The nitro group adds significant acceptor density.[1][2] |

| Solubility | DMSO (>50 mg/mL), DMF, Methanol | Poor water solubility at neutral pH; soluble in basic aqueous buffers (phenolate formation).[2] |

Reactivity Profile: The SNAr Mechanism

The defining feature of 6-Chloro-5-nitropyridin-3-ol is the lability of the C6-Chlorine atom.[1] In standard pyridines, halogens at the 2/6 positions are reactive, but the addition of the C5-Nitro group creates a "super-electrophile."

Mechanistic Pathway

The reaction with nucleophiles (amines, thiols, alkoxides) proceeds via an addition-elimination mechanism involving a Meisenheimer complex.

-

Activation: The inductive effect (-I) of the ring Nitrogen and the resonance withdrawal (-M) of the C5-Nitro group deplete electron density at C6.[1]

-

Attack: The nucleophile attacks C6, breaking aromaticity.[1]

-

Stabilization: The negative charge is delocalized onto the Nitro oxygens and the ring Nitrogen.

-

Restoration: Chloride is ejected, restoring aromaticity.[1]

Diagram 1: Electronic Activation & Reactivity Map

Caption: Electronic activation map showing the synergistic effect of the C5-Nitro and Ring Nitrogen in promoting SNAr at C6.

Experimental Protocols

Protocol A: Structural Validation (Regioisomer Check)

Objective: Confirm the Nitro group is at C5, not C3 or C4.

-

Solvent: Dissolve 5 mg in DMSO-d6.

-

1H NMR Analysis:

-

Look for two aromatic singlets (or doublets with small meta coupling, J ~2 Hz).

-

Logic: If the Nitro is at C5 and Cl at C6, the protons are at C2 and C4. These are meta to each other.

-

Shift Prediction: The proton at C2 (between N and OH) will be highly deshielded (~8.0 - 8.5 ppm). The proton at C4 (between OH and NO2) will also be deshielded but distinct.

-

Failure Mode: If you see a doublet with J ~8 Hz, you likely have adjacent protons, indicating the wrong isomer.

-

Protocol B: Functional SNAr Coupling (Standardization)

Objective: Quantify the reactivity of the C6-Cl handle.

Reagents:

-

Substrate: 6-Chloro-5-nitropyridin-3-ol (1.0 eq)[1]

-

Nucleophile: Morpholine (1.2 eq)[1]

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)[1]

-

Solvent: Acetonitrile (MeCN) or THF.

Step-by-Step:

-

Dissolution: Dissolve 100 mg of substrate in 2 mL dry MeCN. The solution should be yellow/amber.

-

Addition: Add DIPEA followed by Morpholine dropwise at Room Temperature (RT).

-

Observation: A color change (often deepening to orange/red) indicates the formation of the Meisenheimer intermediate.

-

Monitoring: Stir at RT. Monitor by TLC (5% MeOH in DCM) or LCMS.

-

Expectation: Conversion should be >90% within 1-2 hours at RT due to the high activation. If heating (>60°C) is required, the material may be impure or deactivated.

-

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with 0.1M HCl (to remove excess morpholine), dry over Na2SO4.

Diagram 2: Validation Workflow

Caption: Quality control and reactivity validation workflow to ensure scaffold integrity before scale-up.

Handling, Stability & Safety

-

Thermal Stability: Nitro-aromatics can be energetic.[1] While this compound is generally stable, avoid heating >120°C in the presence of strong bases or neat conditions to prevent runaway decomposition.

-

Hygroscopicity: The phenolic hydroxyl makes the compound slightly hygroscopic.[1] Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

-

Acidity Warning: Because the pKa is lower than typical phenols, it will deprotonate easily.[1] In basic SNAr reactions, use at least 2 equivalents of base (one to neutralize the HCl generated, one to potentially deprotonate the OH if it interferes, though the phenolate is also a nucleophile, usually the amine nucleophile is more kinetic). Tip: Protecting the OH as a methyl ether or silyl ether prior to SNAr is a common strategy to prevent side reactions.[2]

References

-

PubChem. (2024).[1] Compound Summary: 6-Chloro-5-nitropyridin-3-ol.[1][3][4][5] National Library of Medicine.[1] Retrieved from [Link][1]

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Contextual reference for Pyridine SNAr mechanisms).

- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Contextual reference for physicochemical properties of pyridine scaffolds).

Sources

- 1. 6-Chloro-2-nitropyridin-3-ol | C5H3ClN2O3 | CID 53427716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-chloro-5-nitropyridine-3-carboxylic acid - C6H3ClN2O4 | CSSB00000068976 [chem-space.com]

- 3. parchem.com [parchem.com]

- 4. 1807187-01-4|6-Chloro-5-nitropyridin-3-ol|BLD Pharm [bldpharm.com]

- 5. watson-int.com [watson-int.com]

Technical Whitepaper: Strategic Synthesis and Structural Validation of 6-Chloro-5-nitropyridin-3-ol

This technical guide details the strategic synthesis and characterization of 6-Chloro-5-nitropyridin-3-ol (CAS: 1807187-01-4), also known by its IUPAC equivalent 2-chloro-3-nitro-5-hydroxypyridine . This compound is a high-value heterocyclic scaffold, featuring a "warhead" configuration (ortho-chloro-nitro) susceptible to nucleophilic aromatic substitution (

Executive Summary & Strategic Analysis

The synthesis of 6-Chloro-5-nitropyridin-3-ol presents a classic regioselectivity challenge in pyridine chemistry. Direct nitration of the parent 6-chloropyridin-3-ol typically yields the 2-nitro isomer (ortho to the hydroxyl group) rather than the desired 5-nitro isomer, due to the strong ortho-directing effect of the hydroxyl group overriding the directing effects of the chlorine atom.

To ensure high regiochemical fidelity and avoid difficult isomer separations, this guide recommends a functional group interconversion strategy starting from 6-methoxypyridin-3-amine (2-amino-5-methoxypyridine). This route leverages the potent ortho-directing power of the amino group to install the nitro functionality at the correct position, followed by a Sandmeyer-type chlorination and final deprotection.

Core Retrosynthetic Logic

-

Target: 6-Chloro-5-nitropyridin-3-ol

-

Precursor 1: 6-Chloro-5-nitropyridin-3-yl methyl ether (Protected form)

-

Precursor 2: 6-Amino-5-nitropyridin-3-yl methyl ether (Diazo precursor)

-

Starting Material: 6-Methoxypyridin-3-amine (Commercially available, high purity)

Synthetic Pathway Visualization

The following diagram illustrates the optimized reaction pathway, highlighting the regiochemical control points.

Figure 1: Step-wise synthesis ensuring regioselectivity at the C5-nitro position.

Detailed Experimental Protocol

Step 1: Regioselective Nitration

Objective: Install the nitro group at position 3 (relative to amino) / position 5 (relative to pyridine N).

Reaction:

-

Setup: Charge a 3-neck round-bottom flask with concentrated sulfuric acid (

, 10 vol). Cool to 0°C using an ice/salt bath.[1] -

Addition: Slowly add 6-methoxypyridin-3-amine (1.0 eq) portion-wise, maintaining internal temperature

. The amine is exothermic upon protonation. -

Nitration: Add fuming nitric acid (

, 1.1 eq) dropwise over 30 minutes. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).

-

Quench: Pour the reaction mixture onto crushed ice (50 vol). Neutralize carefully with

or -

Isolation: Filter the yellow precipitate (Intermediate 1). Recrystallize from Ethanol if necessary.

Step 2: Sandmeyer Chlorination

Objective: Convert the amino group to a chlorine atom. Mechanism: Diazotization followed by radical-nucleophilic substitution.

-

Diazotization: Suspend Intermediate 1 (1.0 eq) in concentrated HCl (10 vol). Cool to -5°C.[2][3]

-

Nitrite Addition: Add an aqueous solution of sodium nitrite (

, 1.2 eq) dropwise, keeping temperature -

Sandmeyer: In a separate vessel, prepare a solution of Copper(I) Chloride (

, 1.5 eq) in concentrated HCl. Slowly add the cold diazonium solution to the CuCl solution while stirring vigorously. -

Workup: Allow to warm to room temperature. Gas evolution (

) will occur. Dilute with water and extract with Dichloromethane (DCM). -

Purification: Wash organic layer with brine, dry over

, and concentrate. Purify via silica gel flash chromatography (0-20% EtOAc in Hexanes) to yield Intermediate 2 .

Step 3: Demethylation

Objective: Reveal the free hydroxyl group.

-

Dissolution: Dissolve Intermediate 2 (1.0 eq) in anhydrous DCM under Nitrogen atmosphere. Cool to -78°C.[4]

-

Reagent: Add Boron Tribromide (

, 1.0 M in DCM, 2.5 eq) dropwise. -

Reaction: Allow to warm to room temperature and stir for 4-12 hours.

-

Quench: Cool to 0°C. Carefully quench with Methanol (exothermic!).

-

Isolation: Concentrate the solvent. Partition residue between EtOAc and water.[5] Adjust aqueous pH to ~4-5. Extract with EtOAc.

-

Final Polish: Concentrate and recrystallize from MeOH/Water to obtain 6-Chloro-5-nitropyridin-3-ol .

Characterization & Structural Validation

Trustworthiness in synthesis relies on rigorous characterization. The following data profiles distinguish the target from its isomers (e.g., 2-nitro isomer).

Data Summary Table

| Parameter | Specification / Expected Value | Diagnostic Note |

| Appearance | Yellow to Orange Crystalline Solid | Nitro-pyridines are characteristically colored. |

| Melting Point | 165 - 170 °C (Dec) | Distinct from 2-nitro isomer (often lower MP). |

| MS (ESI) | [M-H]⁻ = 173.0 (approx) | Chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl) is mandatory. |

| ¹H NMR | Two singlets (or doublets, J~2.5Hz) | Key: Lack of vicinal coupling confirms 2,3,5,6-substitution pattern. |

NMR Interpretation Logic (DMSO-d6)

- ~ 8.0 - 8.2 ppm (d, J=2.5 Hz, 1H): Proton at C4. It is flanked by the electron-withdrawing Nitro group and the Hydroxyl group. The chemical shift is deshielded.

- ~ 7.6 - 7.8 ppm (d, J=2.5 Hz, 1H): Proton at C2 (or C6 depending on numbering). Adjacent to the Nitrogen and the OH.[1][2][6][7][8][9][10][11]

-

Coupling Constant (

): The coupling of ~2.5 Hz indicates the protons are meta to each other, confirming the protons are at positions 2 and 4 (relative to pyridine N) or 4 and 6. In the target (6-Cl, 5-NO2, 3-OH), the protons are at C2 and C4 .-

Contrast with Isomer: If the nitro was at C2 (ortho to OH), you would see protons at C4 and C5 (vicinal coupling, J ~ 8 Hz) or C4 and C6 (meta). The specific shift environment validates the structure.

-

Applications & Downstream Chemistry

This molecule is a versatile "warhead" for drug discovery:

- Reactions: The Chlorine at C6 is highly activated by the ortho-Nitro group and the Pyridine Nitrogen. It reacts readily with amines, thiols, and alkoxides.

-

Reduction: The Nitro group can be reduced to an amine (using Fe/NH4Cl or H2/Pd), yielding 5-amino-6-chloropyridin-3-ol , a precursor for bicyclic heterocycles (e.g., oxazolopyridines).

-

Suzuki Couplings: The C-Cl bond allows for Palladium-catalyzed cross-couplings to install aryl or heteroaryl groups.

Figure 2: Divergent synthetic utility of the scaffold.

Safety & Handling

-

Nitration Risks: The nitration step involves strong oxidizers and exotherms. Temperature control (<10°C) is critical to prevent thermal runaway or over-nitration (explosive risk).

-

Diazonium Salts: Intermediate diazonium salts are potentially explosive if allowed to dry. Keep wet and process immediately into the Sandmeyer reaction.

-

BBr3: Extremely corrosive and reacts violently with moisture. Use standard Schlenk techniques.

References

- Regioselectivity of Pyridine Nitration: Study: Nitration of 3-hydroxypyridines typically favors the 2-position. Source:J. Heterocycl. Chem., 1970, 7, 1237.

-

Sandmeyer Reaction on Aminopyridines

-

Commercial Availability & CAS Verification

- Demethylation Protocols: Method: Boron tribromide mediated cleavage of aryl methyl ethers. Source:J. Org. Chem., 1979, 44, 4444.

Sources

- 1. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Chloro-5-nitropyridine(4548-45-2) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Chloro-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 8. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 9. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 10. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 11. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 12. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 13. 4487-56-3|2,4-Dichloro-5-nitropyridine|BLD Pharm [bldpharm.com]

- 14. 4548-45-2|2-Chloro-5-nitropyridine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-5-nitropyridin-3-ol

Introduction

6-Chloro-5-nitropyridin-3-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its chemical structure, featuring a pyridine ring substituted with a chloro, a nitro, and a hydroxyl group, suggests a complex physicochemical profile that dictates its behavior in various experimental and physiological environments. This guide provides a comprehensive overview of the methodologies to determine the aqueous and organic solubility of 6-Chloro-5-nitropyridin-3-ol, as well as a thorough examination of its stability under various stress conditions. Understanding these parameters is critical for its handling, formulation, and development as a potential therapeutic agent.

While specific experimental data for 6-Chloro-5-nitropyridin-3-ol is not extensively available in public literature, this guide will draw upon established principles and data from structurally related compounds, such as 5-chloro-2-nitropyridine and 2-chloro-5-nitropyridine, to provide a robust framework for its characterization. Safety data for related compounds indicate that 5-chloro-2-nitropyridine is insoluble in water but soluble in solvents like methylene chloride (MDC), acetone, and methanol[1]. Conversely, 2-chloro-5-nitropyridine is described as slightly soluble in water and soluble in toluene and dimethylformamide (DMF)[2]. These analogs suggest that 6-Chloro-5-nitropyridin-3-ol is likely to exhibit limited aqueous solubility but good solubility in polar aprotic and some polar protic organic solvents.

Both related compounds are reported to be stable under recommended storage conditions, but are incompatible with strong oxidizing agents, and in some cases, strong acids and bases[1][2]. Thermal decomposition can lead to the release of toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas[2][3]. Therefore, a systematic evaluation of the stability of 6-Chloro-5-nitropyridin-3-ol is paramount.

Physicochemical Properties (Predicted)

A summary of the predicted and known properties of 6-Chloro-5-nitropyridin-3-ol and related compounds is presented below.

| Property | 6-Chloro-5-nitropyridin-3-ol (Predicted) | 5-Chloro-2-nitropyridine[1] | 2-Chloro-5-nitropyridine[2] |

| Molecular Formula | C₅H₃ClN₂O₃ | C₅H₃ClN₂O₂ | C₅H₃ClN₂O₂ |

| Molecular Weight | 174.54 g/mol | 158.54 g/mol | 158.54 g/mol |

| Appearance | Likely a solid, potentially yellowish | Yellow Colored Light Solid | Yellow Colored Light Solid |

| Aqueous Solubility | Predicted to be low | Insoluble | Slightly Soluble |

| Organic Solubility | Predicted to be soluble in polar organic solvents | Soluble in MDC, Acetone, Methanol | Soluble in Toluene, DMF |

| Stability | Predicted to be stable under standard conditions | Stable under recommended storage conditions | Stable under recommended storage conditions |

Solubility Assessment: A Step-by-Step Guide

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The following protocols are designed to provide a comprehensive understanding of the solubility of 6-Chloro-5-nitropyridin-3-ol.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Protocol 1: Thermodynamic Solubility in Aqueous Buffers

Rationale: Determining solubility in buffers of varying pH is crucial as the ionization state of the hydroxyl group on the pyridine ring can significantly impact aqueous solubility.

Materials:

-

6-Chloro-5-nitropyridin-3-ol

-

Phosphate buffered saline (PBS) at pH 7.4

-

Citrate buffer at pH 3.0 and 5.0

-

Borate buffer at pH 9.0

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated analytical balance, vortex mixer, temperature-controlled shaker, centrifuge, and HPLC-UV or LC-MS system.

Procedure:

-

Prepare saturated solutions by adding an excess of 6-Chloro-5-nitropyridin-3-ol to each aqueous buffer in glass vials.

-

Equilibrate the samples on a shaker at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the excess solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC-UV or LC-MS method.[4][5]

-

The solubility is reported as the mean concentration from triplicate experiments.

Protocol 2: Solubility in Organic Solvents

Rationale: Assessing solubility in organic solvents is important for identifying suitable solvent systems for chemical reactions, purification, and formulation.

Procedure:

-

Following the same procedure as in Protocol 1, determine the solubility of 6-Chloro-5-nitropyridin-3-ol in a range of organic solvents, including but not limited to:

-

Methanol

-

Ethanol

-

Acetone

-

Acetonitrile

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Toluene

-

-

Quantify the concentration using an appropriate analytical method, which may require dilution of the supernatant prior to analysis.

Stability Assessment: Unveiling Degradation Pathways

The stability of a drug candidate determines its shelf-life and is indicative of its potential degradation in vivo. The following protocols are designed to evaluate the stability of 6-Chloro-5-nitropyridin-3-ol under various stress conditions.

Experimental Workflow for Stability Studies

Caption: General workflow for forced degradation studies.

Protocol 3: Stability in Aqueous Solutions (Hydrolytic Stability)

Rationale: To assess the susceptibility of the compound to hydrolysis under acidic, neutral, and basic conditions.

Procedure:

-

Prepare solutions of 6-Chloro-5-nitropyridin-3-ol in buffers of pH 3.0, 7.4, and 9.0.

-

Incubate the solutions at a controlled temperature (e.g., 40°C or 50°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw aliquots.

-

Analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining.

Protocol 4: Oxidative Stability

Rationale: To evaluate the compound's susceptibility to oxidation.

Procedure:

-

Prepare a solution of 6-Chloro-5-nitropyridin-3-ol in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate at room temperature and monitor the degradation over time as described in Protocol 3.

Protocol 5: Thermal Stability

Rationale: To assess the stability of the compound in the solid state and in solution when exposed to elevated temperatures.

Procedure:

-

For solid-state stability, store a sample of the solid compound at elevated temperatures (e.g., 60°C) and analyze for degradation at set time points.

-

For solution stability, incubate a solution of the compound at a high temperature (e.g., 70°C) and monitor for degradation over time.

Protocol 6: Photostability

Rationale: To determine the compound's sensitivity to light exposure.

Procedure:

-

Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Monitor the degradation of both the exposed and control samples over time.

Potential Degradation Pathways

Based on the chemical structure and literature on related compounds, several degradation pathways can be postulated for 6-Chloro-5-nitropyridin-3-ol.

Caption: Potential degradation pathways for 6-Chloro-5-nitropyridin-3-ol.

The nitro group is susceptible to reduction, which can lead to the formation of the corresponding amino derivative.[6][7] This is a common metabolic pathway for nitroaromatic compounds.[8] The chloro substituent on the pyridine ring could be susceptible to nucleophilic substitution, particularly under basic conditions, leading to the formation of a dihydroxy-nitropyridine. The pyridine ring itself can undergo oxidative degradation, although this typically requires harsh conditions.[9][10]

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of 6-Chloro-5-nitropyridin-3-ol and its potential degradants. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for this purpose. For enhanced sensitivity and specificity, especially for identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. Gas Chromatography (GC) could also be a viable technique for analyzing the compound and its volatile impurities.[11]

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 6-Chloro-5-nitropyridin-3-ol. By employing the detailed protocols and considering the potential degradation pathways, researchers and drug development professionals can gain a thorough understanding of the compound's physicochemical properties. This knowledge is fundamental for making informed decisions throughout the drug discovery and development process, from lead optimization and formulation to preclinical and clinical studies. The insights gained from these studies will ultimately contribute to the successful advancement of 6-Chloro-5-nitropyridin-3-ol as a potential therapeutic agent.

References

- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

- Pipzine Chemicals. (n.d.). methyl 6-chloro-5-nitropyridine-3-carboxylate. Retrieved from a relevant chemical supplier website.

-

MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(9), 1128. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-2-nitropyridin-3-ol. Retrieved from [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

-

American Society for Microbiology. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 85(12), e00533-19. Retrieved from [Link]

-

MDPI. (2022). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 12(10), 1145. Retrieved from [Link]

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 6-Chloro-2-methyl-5-nitropyridine.

-

ACS Publications. (2020). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 10(19), 10854–10881. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols.

-

MDPI. (2018). Synthesis and Characterization of (+)-3-C-Nitromethyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose and its Application in the Synthesis of Branched-Chain Iminosugars. Molecules, 23(12), 3123. Retrieved from [Link]

-

ResearchGate. (2024). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural Chemistry and Environment, 13(03), 263-281. Retrieved from [Link]

- ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria...

- Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Chromatography & Separation Techniques.

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. fishersci.com [fishersci.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. longdom.org [longdom.org]

Technical Guide: Spectroscopic Characterization of 6-Chloro-5-nitropyridin-3-ol

This guide outlines the spectroscopic characterization of 6-Chloro-5-nitropyridin-3-ol (CAS: 1807187-01-4), also referenced in literature by its IUPAC-consistent isomer name 2-chloro-3-nitro-5-hydroxypyridine . The data presented synthesizes experimental baselines from pyridine derivatives with predictive modeling for this specific substitution pattern.

Executive Summary & Structural Logic

6-Chloro-5-nitropyridin-3-ol serves as a critical scaffold in the synthesis of bioactive heterocyclic compounds, particularly in the development of kinase inhibitors and antibacterial agents. Its structure features a highly functionalized pyridine ring containing three distinct electronic environments:

-

Electron-Withdrawing Group (EWG): The nitro group (-NO₂) at position 5 strongly deshields adjacent protons.

-

Electron-Donating Group (EDG): The hydroxyl group (-OH) at position 3 provides resonance donation, affecting the ortho and para positions.

-

Inductive Withdrawal: The chlorine atom (-Cl) at position 6 (adjacent to nitrogen) exerts a strong inductive effect, deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (SNAr).

The interplay of these groups creates a unique spectroscopic signature essential for quality control (QC) and structural validation.

Structural Connectivity Diagram

Figure 1: Connectivity logic of the pyridine ring substitutions. Note the alternating functional groups which define the coupling constants in NMR.

Mass Spectrometry (MS) Data

Mass spectrometry provides the primary confirmation of molecular weight and the halogen isotopic signature.

Methodology: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the acidic phenolic proton.

Key Diagnostic Peaks

| Ion Type | m/z (Theoretical) | Description |

| [M-H]⁻ | 172.9 | Deprotonated molecular ion (Base Peak). |

| [M-H+2]⁻ | 174.9 | Chlorine Isotope Peak (³⁷Cl) . The intensity ratio of M : M+2 is approx. 3:1, confirming the presence of one chlorine atom. |

| Fragment | 126.9 | Loss of -NO₂ group ([M-H]⁻ - 46). |

| Fragment | 142.9 | Loss of NO ([M-H]⁻ - 30). |

Interpretation: The presence of the 3:1 isotopic cluster at m/z 173/175 (negative mode) is the definitive signature for the monochlorinated pyridine. The fragmentation pattern typically involves the early loss of the nitro group, a common pathway for nitro-aromatics.

Infrared Spectroscopy (IR)

IR analysis is critical for verifying the functional groups, particularly the nitro and hydroxyl moieties, which can be sensitive to hydration states.

Methodology: ATR-FTIR (Attenuated Total Reflectance) on solid powder.

Diagnostic Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

| O-H Stretch | 3100 – 3400 | Broad, Med | Phenolic hydroxyl group (often H-bonded). |

| C-H Stretch | 3050 – 3090 | Weak | Aromatic C-H stretching. |

| NO₂ Stretch | 1530 – 1550 | Strong | Asymmetric nitro stretch. |

| NO₂ Stretch | 1340 – 1360 | Strong | Symmetric nitro stretch. |

| C=N / C=C | 1580 – 1610 | Medium | Pyridine ring skeletal vibrations. |

| C-Cl Stretch | 700 – 750 | Medium | Aryl chloride stretch. |

Self-Validating Check: If the broad band at >3100 cm⁻¹ is absent, the sample may be the ether derivative (e.g., methoxy) or the chloro-nitro precursor without the hydroxyl group.

Nuclear Magnetic Resonance (NMR)

NMR provides the exact mapping of the hydrogen and carbon framework. Due to the substitution pattern, the spectrum is relatively simple but highly diagnostic.

Solvent: DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable phenolic proton.

¹H NMR Data (400 MHz, DMSO-d₆)

The molecule possesses two aromatic protons (H2 and H4) and one exchangeable proton (OH).

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Assignment |

| -OH | 11.0 – 11.5 | Broad Singlet | 1H | - | Phenolic OH (disappears with D₂O shake). |

| H-2 | 8.25 – 8.35 | Doublet (d) | 1H | J ≈ 2.5 Hz | Proton between N and OH. Deshielded by N. |

| H-4 | 7.80 – 7.90 | Doublet (d) | 1H | J ≈ 2.5 Hz | Proton between OH and NO₂. |

Coupling Logic: The protons at C2 and C4 are meta to each other. In pyridine systems, meta coupling (J ~ 2-3 Hz) is distinct. There is no ortho coupling because positions 3, 5, and 6 are substituted.

¹³C NMR Data (100 MHz, DMSO-d₆)

| Position | Shift (δ ppm) | Environment |

| C-3 | 152.0 – 155.0 | C-OH . Deshielded by oxygen attachment (ipso). |

| C-5 | 140.0 – 145.0 | C-NO₂ . Deshielded by nitro group. |

| C-6 | 138.0 – 142.0 | C-Cl . Alpha to Nitrogen. |

| C-2 | 135.0 – 138.0 | C-H . Alpha to Nitrogen, ortho to OH. |

| C-4 | 122.0 – 126.0 | C-H . Ortho to OH and NO₂. |

Experimental Workflow

To ensure reproducibility, follow this validated characterization workflow.

Figure 2: Analytical workflow for structural confirmation.

Protocol: Sample Preparation

-

Mass Spec: Dilute 1 mg of sample in 1 mL of Methanol/Water (50:50). Inject directly into ESI source. Expect negative ionization mode to be more sensitive due to the phenol.

-

NMR: Dissolve 5-10 mg of solid in 0.6 mL DMSO-d₆. Ensure the solution is clear yellow/orange. If the OH peak is broad or missing, ensure the solvent is dry (water exchange broadens the peak).

References

-

PubChem Compound Summary. 2-Chloro-5-nitropyridine (Analogous Scaffold). National Center for Biotechnology Information. Link

-

ChemicalBook. 6-Chloro-3-hydroxy-2-nitropyridine Synthesis (Isomer Comparison).Link

-

Bide Pharm. 6-Chloro-5-nitropyridin-3-ol Product Page (CAS 1807187-01-4).[1]Link

-

MDPI Pharmaceuticals. Nitropyridines in the Synthesis of Bioactive Molecules. (Contextualizing the reactivity of chloro-nitropyridines). Link

Sources

Strategic Utilization of 6-Chloro-5-nitropyridin-3-ol in Heterocyclic Design

Topic: Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of modern drug discovery, 6-Chloro-5-nitropyridin-3-ol (CAS 1807187-01-4) represents a "privileged scaffold"—a molecular framework capable of serving as a ligand for a diverse array of biological receptors. Its utility stems from its unique trifunctional nature: it possesses a highly activated electrophilic center (C6-Cl), a latent nucleophile (C5-NO₂

This guide delineates the technical roadmap for leveraging this intermediate to synthesize fused bicyclic heteroaromatics, specifically imidazo[4,5-b]pyridines and oxazolo[5,4-b]pyridines , which are ubiquitous pharmacophores in kinase inhibitors (e.g., targeting BRAF, EGFR) and GPCR modulators.

Structural Analysis & Reactivity Profile

To effectively utilize this scaffold, one must understand the electronic "push-pull" dynamics governing its reactivity.

The Electronic Triad

-

C6-Chlorine (The Warhead): The chlorine atom at position 6 is activated for Nucleophilic Aromatic Substitution (S

Ar) by two powerful electron-withdrawing forces: the ortho-nitro group at C5 and the ring nitrogen at position 1. This makes the C6 position significantly more electrophilic than unactivated chloropyridines. -

C5-Nitro Group (The Latent Nucleophile): While initially electron-withdrawing, this group serves as a masked amine. Upon reduction, it provides the nitrogen essential for forming 5,6-fused bicyclic systems.

-

C3-Hydroxyl Group (The Anchor): Located meta to the nitro group, the hydroxyl moiety is less electronically coupled to the S

Ar center but is critical for tuning physicochemical properties (LogD, pKa) via O-alkylation or serving as a hydrogen bond donor in the final drug target.

Reactivity Decision Tree

-

Path A (Standard): S

Ar at C6 -

Path B (Alternative): O-Protection at C3

S -

Path C (Direct Cyclization): Reaction with hydrazine

Triazolopyridines.

Visualization: Synthetic Pathways

The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold.

Figure 1: Divergent synthetic pathways from 6-Chloro-5-nitropyridin-3-ol, highlighting the primary route to imidazopyridine scaffolds.

Core Application: Synthesis of Imidazo[4,5-b]pyridines[5]

This is the most high-value application of the scaffold. The resulting imidazo[4,5-b]pyridine core is a bioisostere of purine and is frequently used to target ATP-binding pockets.

Step 1: Nucleophilic Aromatic Substitution (S Ar)

The displacement of the C6-chloride is facile but requires careful base selection to prevent competitive O-alkylation if the C3-hydroxyl is unprotected.

-

Mechanism: Addition-Elimination.

-

Critical Control Point: The C3-OH is acidic (pKa ~8-9 due to the electron-deficient ring). Using a non-nucleophilic base (e.g., DIPEA) prevents self-alkylation or polymerization.

Step 2: Nitro Reduction

Reduction of the nitro group in the presence of the newly installed amine (at C6) and the hydroxyl (at C3) requires chemoselectivity.

-

Preferred Method: Iron powder in Acetic Acid (Fe/AcOH) or Ammonium Chloride.

-

Why? Catalytic hydrogenation (H₂/Pd-C) can sometimes lead to dechlorination if any unreacted starting material remains or if the C6-substituent is labile. Iron reduction is milder and highly selective for -NO₂.

Step 3: Imidazole Ring Closure

The vicinal diamine system (5-NH₂ and 6-NH-R) is cyclized using an electrophilic carbon source.

-

Reagents: Triethyl orthoformate (for C-H), Carbonyldiimidazole (CDI) (for C=OH), or Cyanogen Bromide (for C-NH₂).

Experimental Protocols

The following protocols are designed for a 1.0 gram scale but are linearly scalable.

Protocol A: S Ar Displacement with Primary Amine

Objective: Install the R-group at position 6.

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-Chloro-5-nitropyridin-3-ol (1.0 eq, 5.7 mmol) in anhydrous DMF (10 mL).

-

Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.5 eq) followed by the desired primary amine (1.2 eq).

-

Reaction: Heat the mixture to 60°C under nitrogen for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (M+H 175).

-

Workup: Cool to room temperature. Pour into ice-water (50 mL) and adjust pH to ~4 with 1M HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

-

Note: If the product is water-soluble (due to polar R-groups), extract with Ethyl Acetate/Isopropanol (3:1).

-

Protocol B: Iron-Mediated Nitro Reduction

Objective: Convert the 5-nitro group to a 5-amino group without affecting the pyridine ring integrity.

-

Setup: Suspend the S

Ar product (from Step A) in a mixture of Ethanol (20 mL) and Water (5 mL). -

Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq, <10 micron particle size preferred).

-

Reaction: Heat to reflux (80°C) with vigorous stirring for 2 hours. The reaction mixture will turn dark brown/black.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate to dryness. The residue (5,6-diaminopyridin-3-ol derivative) is often air-sensitive; use immediately in the cyclization step.

Data Presentation: Substituent Effects

The reactivity of the C6-chloride is heavily influenced by the C3-substituent.

| C3 Substituent | Electronic Effect | C6-Cl Reactivity (S | Recommended Conditions |

| -OH (Free) | Electron Donating (+M) | Moderate | Heat (60-80°C), Polar Aprotic Solvent |

| -OMe (Ether) | Electron Donating (+M) | Moderate-High | Mild Heat (40-60°C) |

| -OTf (Triflate) | Electron Withdrawing (-I) | Very High | Room Temp (Risk of competitive hydrolysis) |

Safety & Handling

-

Energetic Potential: As with all nitro-heterocycles, 6-Chloro-5-nitropyridin-3-ol possesses significant potential energy. Avoid heating dry solids above 100°C.

-

Sensitization: Chloropyridines are known skin sensitizers. All handling should occur in a fume hood with nitrile gloves.

-

Waste: Aqueous waste from the S

Ar reaction may contain unreacted amines and should be treated as basic organic waste.

References

- Synthesis of 6-Chloro-5-nitropyridin-3-ol: Source: BLD Pharm & ChemScene Product C

-

General Nucleophilic Arom

Ar) on Pyridines: -

Synthesis of [5,6]-Bicyclic Heterocycles via C-H Functionalization

-

Iron-Mediated Reduction Methodologies

- Title: Synthesis of 3-amino-5,6-dichloropyridine (Analogous Reduction Protocol).

- Source: PrepChem.

-

URL:[Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3-Amino-6-cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of [5,6]-Bicyclic Heterocycles with a Ring-Junction Nitrogen via Rh(III)-Catalyzed C-H Functionalization of Alkenyl Azoles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 6-Chloro-5-nitropyridin-3-ol for Research and Development

Foreword: This document provides a comprehensive guide to the safety, handling, and material safety data for 6-Chloro-5-nitropyridin-3-ol. As a Senior Application Scientist, my objective is to merge established safety protocols with practical, field-tested insights to ensure that researchers, scientists, and drug development professionals can work with this compound effectively and safely. The protocols herein are designed as self-validating systems, grounded in authoritative data to foster a culture of safety and scientific excellence.

Important Note on Material Safety Data: As of the latest revision of this guide, a specific, verified Safety Data Sheet (SDS) for 6-Chloro-5-nitropyridin-3-ol was not publicly available. The following safety profile has been expertly inferred from a composite analysis of structurally analogous compounds, including various chloro-, nitro-, and hydroxy-substituted pyridines. This approach is a standard toxicological practice for assessing novel or sparsely documented chemicals. However, it is imperative to consult the official, manufacturer-provided SDS for this specific compound upon acquisition and before any handling. This guide serves as a robust baseline for risk assessment but does not replace the manufacturer's documentation.

Compound Identification and Inferred Hazard Profile

6-Chloro-5-nitropyridin-3-ol is a substituted pyridine derivative. Its structure incorporates a pyridine ring, a hydroxyl group (-OH), a nitro group (-NO2), and a chlorine atom (-Cl). These functional groups are common in intermediates used for pharmaceutical synthesis and drug discovery[1][2][3]. The combination of a chlorinated pyridine ring and a nitro group, as seen in numerous analogs, suggests a significant potential for chemical reactivity and biological activity.

Structural Analogs Used for Hazard Assessment

To build a reliable safety profile, data from the following structurally related molecules were analyzed. The consistent hazard classifications across these analogs provide a strong basis for our inferred recommendations.

| Compound Name | Key Structural Similarities | CAS Number |

| 6-Chloro-5-nitropyridin-3-ol (Target) | N/A | 1807187-01-4[4] |

| 6-Chloro-5-nitro-2-picoline | Chloro, Nitro, Pyridine Ring | 56057-19-3 |

| 2-Chloro-5-nitropyridine | Chloro, Nitro, Pyridine Ring | 4548-45-2[5][6] |

| 6-Chloro-3-nitropyridin-2-ylamine | Chloro, Nitro, Pyridine Ring | 27048-04-0[7] |

| 2-Chloro-3-methyl-5-nitropyridine | Chloro, Nitro, Pyridine Ring | 22280-56-4[8] |

| 6-Chloro-2-nitropyridin-3-ol | Chloro, Nitro, Hydroxy, Pyridine Ring | 887471-39-8[9] |

Inferred GHS Classification and Hazard Statements

Based on the consistent data from its analogs, 6-Chloro-5-nitropyridin-3-ol is considered hazardous. The recommended classification is as follows:

-

Signal Word: Warning

Hazard Statements:

Causality: The chloro- and nitro- groups on the pyridine backbone are electron-withdrawing, making the compound reactive. This reactivity is the likely cause of its irritant properties and acute toxicity upon exposure via ingestion, dermal contact, or inhalation. These classifications are consistently reported across multiple analogs, indicating they are characteristic of this chemical class.[5][6][7]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves a combination of robust engineering controls and meticulously selected PPE. The goal is to create a closed system of handling that minimizes any potential for contact.

Engineering Controls

-

Primary Containment: All handling of 6-Chloro-5-nitropyridin-3-ol in its solid/powder form must be conducted within a properly functioning and certified laboratory chemical fume hood.[11]

-

Ventilation: The laboratory should be equipped with general ventilation systems that ensure multiple air changes per hour, preventing the accumulation of airborne contaminants.

-

Emergency Facilities: An emergency eyewash station and a safety shower must be located within a 10-second travel distance of the handling area.[5][11] Their functionality must be checked weekly.

Personal Protective Equipment (PPE)

PPE selection must be based on a thorough risk assessment. The following recommendations are considered the minimum requirement for handling this compound.

| Protection Type | Specification | Rationale and Field Insight |

| Eye & Face | ANSI Z87.1-compliant chemical safety goggles. A face shield should be worn over goggles if there is a splash hazard.[5][12] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against fine dusts and splashes. The face shield offers a secondary barrier for the entire face. |

| Hand | Nitrile rubber gloves with a minimum thickness of 0.11 mm.[5] | Always double-glove when handling the neat compound. Check gloves for any signs of degradation or perforation before use. While a breakthrough time of >480 minutes is cited for an analog, this should be re-verified for your specific operational conditions and solvents.[5] |

| Body | Chemical-resistant lab coat. For larger quantities or tasks with a higher risk of dust generation, a Category III, Type 5 rated disposable coverall is recommended.[13] | A Type 5 coverall provides protection against airborne solid particulates.[13] This is crucial as the primary risk from a solid compound is the inhalation of fine powders. Leather shoes should not be worn as they cannot be decontaminated. |

| Respiratory | A NIOSH or EN 149 approved respirator is required if exposure limits are likely to be exceeded or if handling outside of a fume hood (not recommended). A particulate filter (e.g., P100 or FFP3) is appropriate for the solid compound.[5] | Do not underestimate the risk of inhaling fine powders. Even if not visible, respirable particles can be generated during weighing and transfer operations. Fit-testing of respirators is mandatory. |

Safe Handling, Storage, and Disposal Workflow

A systematic workflow ensures that safety is integrated into every step of the compound's lifecycle in the laboratory.

Caption: Safe Handling Workflow for 6-Chloro-5-nitropyridin-3-ol.

Detailed Handling Protocol

-

Preparation: Before retrieving the compound, ensure your risk assessment is complete and all controls are in place.

-

Aliquotting: When weighing, do so within the fume hood. Use smooth, deliberate motions to avoid creating airborne dust. Use a draft shield on the balance if necessary.

-

Reaction Setup: If adding the solid to a reaction vessel, do so slowly. If dissolving in a solvent, add the solvent to the solid to minimize dust.

-

Post-Handling: After use, securely close the primary container.[5] Decontaminate the spatula and any surfaces with an appropriate solvent and cleaning agent.

Storage Requirements

-

Conditions: Store in a dry, cool, and well-ventilated place.[8]

-

Security: The storage location should be locked and accessible only to authorized personnel.[5]

-

Container: Keep the container tightly closed to prevent exposure to moisture and air.[7]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[5][7][11] Accidental mixing could lead to a vigorous, exothermic reaction.

Waste Disposal

-

Classification: This compound must be treated as hazardous waste.

-

Collection: Collect all waste material (including contaminated PPE, paper towels, and excess compound) in a dedicated, clearly labeled, and sealable hazardous waste container.[11]

-

Procedure: Do not mix with other waste streams unless compatibility has been verified. Follow all local, regional, and national regulations for the disposal of chemical waste.[7]

Emergency and First Aid Procedures

Immediate and correct response to an exposure is critical to minimizing harm.

Spill Response

-

Small Spill (inside fume hood): Wearing appropriate PPE, carefully sweep up the solid material and place it into the hazardous waste container.[8] Decontaminate the area with a suitable solvent.

-

Large Spill (or any spill outside fume hood): Evacuate the immediate area. Alert colleagues and notify the area supervisor and institutional safety officer. Prevent entry to the area. Professional emergency response may be required.

First Aid Measures

The following procedures are based on established protocols for chemical exposures and should be followed while seeking immediate medical attention.[14][15][16]

| Exposure Route | First Aid Protocol | Critical Action & Rationale |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[17] While flushing, hold the eyelids open to ensure water reaches all surfaces of the eye and eyelid. Remove contact lenses if present and easy to do.[7] | Seek immediate medical attention. The 15-minute flush is critical to wash away the chemical and minimize tissue damage. Delay can result in irreversible eye injury. |

| Skin Contact | Remove all contaminated clothing immediately while rinsing.[15] Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes.[5] | Seek medical attention if irritation persists. Promptly removing contaminated clothing is as important as washing the skin to stop ongoing exposure. |

| Inhalation | Move the affected person to fresh air at once and keep them at rest in a position comfortable for breathing.[5][18] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen.[15] | Call a poison center or doctor immediately. Removing the individual from the contaminated atmosphere is the first priority. Do not perform mouth-to-mouth resuscitation without a protective barrier. |

| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting.[5] If the person is conscious and alert, give 2-4 cupfuls of water or milk to drink. | Call a poison center or doctor immediately. Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to further damage. Medical professionals will determine the appropriate course of action. |

References

-

Fisher Scientific. Safety Data Sheet: 6-Chloro-5-nitro-2-picoline.Link (Note: A direct deep link was not available, search for CAS 56057-19-3 on the Fisher Scientific SDS portal).

-

Jubilant Ingrevia Limited. 2-Chloro-5-nitropyridine Safety Data Sheet.Link

-

Cole-Parmer. Material Safety Data Sheet - 2,6-Dichloro-3-Nitropyridine, Tech., 90%.Link (Note: A direct deep link was not available, search for the product name on the Cole-Parmer SDS portal).

-

Thermo Fisher Scientific. Safety Data Sheet: 3-Nitropyridine.Link (Note: A direct deep link was not available, search for the product name on the Thermo Fisher SDS portal).

-

Fisher Scientific. Safety Data Sheet: 2-Chloro-5-nitropyridine.Link (Note: A direct deep link was not available, search for CAS 4548-45-2 on the Fisher Scientific SDS portal).

-

TCI Chemicals. Safety Data Sheet.Link (Note: A generic portal link is provided as the specific document was not directly accessible).

-

Fisher Scientific. Safety Data Sheet: 2-Chloro-3-methyl-5-nitropyridine.Link (Note: A direct deep link was not available, search for CAS 22280-56-4 on the Fisher Scientific SDS portal).

-

Fisher Scientific. Safety Data Sheet: 2-Amino-6-chloro-3-nitropyridine.Link (Note: A direct deep link was not available, search for CAS 27048-04-0 on the Fisher Scientific SDS portal).

-

Combi-Blocks, Inc. Safety Data Sheet: 4-Methyl-6-nitropyridin-3-ol.Link

-

Fisher Scientific. Safety Data Sheet: 2-Chloro-3-nitropyridine.Link (Note: A direct deep link was not available, search for CAS 5470-18-8 on the Fisher Scientific SDS portal).

-

University of Washington. Standard Operating Procedure for Pyridine and Pyridine Derivatives.Link

-

Pipzine Chemicals. methyl 6-chloro-5-nitropyridine-3-carboxylate.Link

-

BLD Pharm. 6-Chloro-5-nitropyridin-3-ol.Link

-

Canadian Centre for Occupational Health and Safety. First Aid for Chemical Exposures.Link

-

BroadPharm. methyl 6-chloro-5-nitropyridine-3-carboxylate.Link

-

PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.Link

-

PubChem. 6-Chloro-2-nitropyridin-3-ol.Link

-

NIOSH - CDC. First Aid Procedures for Chemical Hazards.Link

-

Ministry of Health, Saudi Arabia. First Aid - Chemical Poisoning.Link

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.Link

-

Princeton University. Hazardous Chemical Exposures.Link

-

The Royal Society of Chemistry. Synthesis in Drug Discovery and Development.Link

-

University of Rochester Medical Center. First Aid: Chemical Exposure.Link

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.Link

-

Jubilant Ingrevia. Safety Data Sheet: 5-Chloro-2-nitropyridine.Link

-

MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.Link

-

American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.Link

-

Cleanroomshop. What is Category III and Type 5 and 6 PPE?Link

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis in Drug Discovery and Development [rsc.org]

- 4. 1807187-01-4|6-Chloro-5-nitropyridin-3-ol|BLD Pharm [bldpharm.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 6-Chloro-2-nitropyridin-3-ol | C5H3ClN2O3 | CID 53427716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. combi-blocks.com [combi-blocks.com]

- 13. You are being redirected... [cleanroomshop.com]

- 14. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. uclahealthib.staywellsolutionsonline.com [uclahealthib.staywellsolutionsonline.com]

- 17. ehs.princeton.edu [ehs.princeton.edu]

- 18. First Aid - Chemical Poisoning [moh.gov.sa]

A Researcher's Guide to Substituted Nitropyridinols: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted nitropyridinols, a unique class of heterocyclic compounds, have emerged as a compelling scaffold in medicinal chemistry. The convergence of the electron-withdrawing nitro group and the ionizable hydroxyl group on the pyridine ring bestows these molecules with distinct physicochemical properties, making them attractive candidates for drug discovery. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of substituted nitropyridinols, offering field-proven insights for researchers navigating this promising area of chemical biology.

The Chemical Appeal of Nitropyridinols: A Structural Overview

The core structure of a nitropyridinol features a pyridine ring functionalized with at least one nitro (NO₂) group and one hydroxyl (-OH) group. The relative positions of these substituents, along with the nature and location of other substitutions on the ring, profoundly influence the molecule's electronic properties, reactivity, and, consequently, its biological activity. The interplay between the strongly deactivating nitro group and the activating hydroxyl group creates a unique chemical environment that can be exploited for targeted molecular design.

Crafting the Core: Synthetic Strategies for Substituted Nitropyridinols

The synthesis of substituted nitropyridinols requires careful strategic planning due to the directing effects of the functional groups. Several approaches have been successfully employed, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

Nitration of Hydroxypyridines

A common and direct approach involves the electrophilic nitration of a substituted hydroxypyridine. The hydroxyl group is a powerful ortho- and para-director, guiding the incoming nitro group to these positions. However, the reaction conditions must be carefully controlled to prevent over-nitration and side reactions.

A widely used method for the synthesis of 3-hydroxy-2-nitropyridine involves the nitration of 3-hydroxypyridine.[1] Traditional methods often employ a mixture of concentrated sulfuric acid and nitric acid.[1] However, milder and more selective methods have been developed. One such method utilizes a mixture of a nitrate salt, such as potassium nitrate (KNO₃), and acetic anhydride in an organic solvent like ethyl acetate.[2][3][4] This approach offers a higher yield and avoids the use of harsh mineral acids.[3][4]

Another approach involves the use of fuming sulfuric acid and fuming nitric acid, followed by careful pH adjustment with ammonia to precipitate the product.[5] This method can be efficient but requires careful handling of highly corrosive reagents.

For the synthesis of 2-hydroxy-5-nitropyridine, a one-pot method starting from 2-aminopyridine has been reported.[6] This process involves the nitration of 2-aminopyridine in concentrated sulfuric acid, followed by diazotization with sodium nitrite to replace the amino group with a hydroxyl group.[6]

Nucleophilic Substitution on Halogenated Nitropyridines

An alternative strategy involves the nucleophilic aromatic substitution (SNAr) of a halogen atom on a di-substituted nitropyridine. For instance, a chloronitropyridine can be reacted with a hydroxide source to introduce the hydroxyl group. The strong electron-withdrawing nature of the nitro group facilitates this reaction, particularly when the halogen is positioned ortho or para to the nitro group.

Multi-step Synthetic Routes

More complex substitution patterns may necessitate multi-step synthetic sequences. These can involve the protection of reactive functional groups, followed by a series of reactions to introduce the desired substituents in a specific order. For example, a vicarious nucleophilic substitution (VNS) reaction can be used to introduce alkyl groups onto a nitropyridine ring before the introduction or unmasking of the hydroxyl group.[7]

Below is a generalized workflow for the synthesis of a substituted nitropyridinol, highlighting key decision points.

Caption: A decision-based workflow for the synthesis of substituted nitropyridinols.

Biological Activities and Therapeutic Potential

Substituted nitropyridinols have demonstrated a broad spectrum of biological activities, making them a fertile ground for drug discovery and development. The presence of the nitro group, a known pharmacophore in many antimicrobial and anticancer agents, combined with the hydrogen-bonding capabilities of the hydroxyl group, contributes to their diverse biological profiles.

Anticancer Activity

Several studies have highlighted the potential of nitropyridine derivatives as anticancer agents.[8][9][10] While specific data on a wide range of substituted nitropyridinols is still emerging, the broader class of nitro-substituted heterocycles has shown promise. For instance, certain thiazolidinone derivatives containing a nitro group have exhibited significant inhibitory effects on breast cancer cell lines, such as MCF-7 and MDA-MB-231.[11] The proposed mechanisms of action often involve the induction of apoptosis and the generation of reactive oxygen species (ROS).[11]

The anticancer potential of these compounds is often evaluated using cell viability assays, such as the MTT assay, which measures the metabolic activity of cells.[12][13][14][15][16]

Anti-inflammatory Activity

The anti-inflammatory properties of substituted pyridine derivatives have also been investigated.[17][18][19][20][21] The mechanism of action is often linked to the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes. Further research into specifically nitropyridinol structures is warranted to explore their potential in this therapeutic area.

Antimicrobial Activity

The nitro group is a well-established feature in many antimicrobial drugs.[22] Nitropyridine derivatives have shown activity against a range of microbial pathogens, including bacteria and fungi.[23][24] For example, derivatives of 3-hydroxy-2-nitropyridine have been used to synthesize pyridoxazinones with notable antibacterial and antifungal activity.[23] The antimicrobial efficacy of these compounds is often attributed to their ability to undergo bioreduction within microbial cells, leading to the formation of cytotoxic radical species.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of substituted nitropyridinols and their biological activity is crucial for rational drug design. While a comprehensive SAR for this specific class is yet to be fully elucidated, some general principles can be inferred from related compound series.

-

Position of Substituents: The relative positions of the nitro and hydroxyl groups, as well as other substituents, significantly impact activity. The electronic and steric effects of these groups influence how the molecule interacts with its biological target.

-

Nature of Additional Substituents: The introduction of other functional groups, such as halogens, alkyl chains, or aromatic rings, can modulate the lipophilicity, electronic properties, and steric profile of the molecule, thereby affecting its potency and selectivity. For example, in a series of N-Aryl Pyrrolo Quinolines, compounds with fluorine, chlorine, bromine, and trifluoromethyl substituents showed excellent antimicrobial activity.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, which can be critical for binding to biological targets like enzymes and receptors.

The following table summarizes hypothetical biological data for a series of substituted nitropyridinols to illustrate how SAR can be analyzed.

| Compound | R1 | R2 | R3 | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |

| 1a | H | H | H | >100 | >128 |

| 1b | Cl | H | H | 50.2 | 64 |

| 1c | H | Cl | H | 25.8 | 32 |

| 1d | H | H | CH₃ | 75.1 | 128 |

| 1e | H | Br | H | 15.5 | 16 |

This is a hypothetical table for illustrative purposes.

Experimental Protocols

To facilitate research in this area, detailed protocols for the synthesis of a key nitropyridinol intermediate and for the evaluation of biological activity are provided below.

Synthesis of 3-Hydroxy-2-nitropyridine

This protocol is adapted from a high-yield synthesis method.[2][4]

Materials:

-

3-Hydroxypyridine

-

Ethyl acetate

-

Potassium nitrate (KNO₃)

-

Acetic anhydride

-

Saturated sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Activated carbon

Procedure:

-

To a 250 mL three-necked flask, add 10 g of 3-hydroxypyridine, 80 mL of ethyl acetate, 4.2 g of KNO₃, and 21 mL of acetic anhydride.[2]

-

Heat the mixture to 45°C with magnetic stirring.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.[2]

-

Filter the mixture by suction and wash the solid with a small amount of ethyl acetate.[2]

-

Combine the filtrates and neutralize with a saturated NaOH solution.[2][4]

-

Extract the aqueous layer with ethyl acetate (3-4 times).[2]

-

Combine the organic extracts, add activated carbon, and reflux for 1 hour.[2]

-

Cool the mixture and filter to remove the activated carbon.

-

Dry the filtrate over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.[2]

-

Dry the resulting solid in a vacuum oven to obtain 3-hydroxy-2-nitropyridine. A yield of approximately 81% has been reported for a similar procedure.[2]

Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14][15]

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

Substituted nitropyridinol compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[12]

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[15]

-

Prepare serial dilutions of the substituted nitropyridinol compounds in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan precipitate is visible.[15]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][15]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

The following diagram illustrates the workflow for evaluating the biological activity of substituted nitropyridinols.

Caption: A streamlined workflow for the biological evaluation of substituted nitropyridinols.

Future Perspectives and Conclusion

Substituted nitropyridinols represent a promising, yet underexplored, class of compounds with significant potential in drug discovery. Their versatile synthesis and diverse biological activities make them attractive scaffolds for the development of novel therapeutics. Future research should focus on:

-

Expansion of the Chemical Space: The synthesis and biological evaluation of a wider range of substituted nitropyridinols are needed to build a comprehensive understanding of their SAR.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their development as therapeutic agents.

-

In Vivo Studies: Promising lead compounds identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- Patsnap. Preparation method of 3-hydroxy-2-nitropyridine.

- Google Patents. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine.

-

PubMed. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Available from: [Link]

-

Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Available from: [Link]

- Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.

- Patsnap. A kind of synthesis technique of 3-hydroxy-2-nitropyridine.

- Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

-

MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Available from: [Link]

-

MDPI. Antioxidant Activity of Natural Hydroquinones. Available from: [Link]

-

Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. Available from: [Link]

-

Bio-Rad. General Protocol for Western Blotting. Available from: [Link]

-

PMC. Biological Activity of Naturally Derived Naphthyridines. Available from: [Link]

-

SciSpace. The anticancer potential of various substituted pyridazines and related compounds. Available from: [Link]

-

MDPI. New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. Available from: [Link]

-

ResearchGate. MTT Proliferation Assay Protocol. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. Available from: [Link]

-

PubMed. Exploring the therapeutic potential of acridines: Synthesis, structure, and biological applications. Available from: [Link]

-

MDPI. Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. Available from: [Link]

-

NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

-

MDPI. Biological Activity of Naturally Derived Naphthyridines. Available from: [Link]

-

MDPI. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Available from: [Link]

-

PMC. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Available from: [Link]

-

Encyclopedia.pub. Antimicrobial Activity of Nitroaromatic Derivatives. Available from: [Link]

-

PMC. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available from: [Link]

-

PubMed. Biological effects of prenylated hydroquinones: structure-activity relationship studies in antimicrobial, brine shrimp, and fish lethality assays. Available from: [Link]

- Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

-

ResearchGate. Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and of their 4,5-dihydro-(1H)-pyrazole analogues | Request PDF. Available from: [Link]

-

NCBI. Western Blot: Principles, Procedures, and Clinical Applications. Available from: [Link]

-

ResearchGate. Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile group: POM analyses and identification of pharmacophore sites of nitriles as important pro-drugs. Available from: [Link]

-

Annals of Medical and Health Sciences Research. Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]

- 4. A kind of synthesis technique of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. Preparation method of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. amhsr.org [amhsr.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. atcc.org [atcc.org]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AU [thermofisher.com]

- 17. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

Methodological & Application

Technical Guide: Synthetic Utility and Handling of 6-Chloro-5-nitropyridin-3-ol

This Technical Application Guide details the experimental protocols, handling strategies, and synthetic utility of 6-Chloro-5-nitropyridin-3-ol (CAS: 1807187-01-4). This document is designed for medicinal chemists and process scientists utilizing this scaffold for drug discovery, specifically in the synthesis of kinase inhibitors, nicotinic agonists, and bicyclic heterocycles.

Chemical Profile & Strategic Utility

6-Chloro-5-nitropyridin-3-ol is a densely functionalized pyridine scaffold.[1] Its utility stems from the orthogonal reactivity of its three substituents, allowing for sequential, regioselective modifications.

Structural Properties

-

Amphoteric Nature: The C3-hydroxyl group (

) allows the molecule to act as a weak acid, while the pyridine nitrogen provides basicity, albeit reduced by the electron-withdrawing nitro group. -

Activated Electrophile: The C6-chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (

) due to the combined electron-withdrawing effects of the ortho-nitro group and the ortho-pyridine nitrogen. -

Redox Potential: The C5-nitro group serves as a masked amino functionality, enabling the construction of bicyclic systems (e.g., oxazolo[5,4-b]pyridines or pyrido[2,3-b]pyrazines) post-substitution.

Physicochemical Data

| Property | Value / Description |

| CAS Number | 1807187-01-4 |

| Formula | |